molecular formula C16H16N4O3 B2598997 N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2109063-09-2

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2598997
CAS No.: 2109063-09-2
M. Wt: 312.329
InChI Key: SGHXSGWUWYBOQY-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide (CAS 2109063-09-2) is a chemical compound with the molecular formula C16H16N4O3 and a molecular weight of 312.32 g/mol . This high-purity compound is a dedicated research-grade material, provided for laboratory and in-vitro investigations only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds based on the dihydropyrazolo[1,5-a]pyrazine scaffold are of significant interest in medicinal chemistry and drug discovery . Recent scientific literature highlights that this core structure is being explored in the development of covalent cysteine protease inhibitors with demonstrated antiviral potential against a range of alphaviruses . Furthermore, related structural analogs are investigated as potential prodrugs, and other derivatives of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine classes have shown promising activity as targeted inhibitors, such as PI3Kα inhibitors, underscoring the therapeutic relevance of this heterocyclic system in oncology and virology research . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and for screening against novel biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-3-23-12-6-4-11(5-7-12)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHXSGWUWYBOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves a multi-step process:

    Formation of the Pyrazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrazine core. This can be achieved through the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst.

    Introduction of the Carboxamide Group: The next step involves the introduction of the carboxamide group at the 2-position of the pyrazolopyrazine ring. This can be accomplished by reacting the intermediate with ethyl chloroformate followed by treatment with ammonia or an amine.

    Substitution with 4-Ethoxyphenyl Group: The final step involves the substitution of the hydrogen atom at the nitrogen of the carboxamide group with a 4-ethoxyphenyl group. This can be achieved through a nucleophilic substitution reaction using 4-ethoxyaniline.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazolopyrazine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrazine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is evaluated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]pyrazine Family

The compound shares structural similarities with several pyrazolo[1,5-a]pyrazine carboxamides and esters, differing primarily in substituents and bioactivity. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide 2-Furylmethyl carboxamide C₁₃H₁₂N₄O₃ 272.26 White solid; CAS 1775524-78-1
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Methyl ester, 4-fluorobenzyl C₁₅H₁₄FN₃O₃ 303.29 Crystalline solid; CAS 477845-46-8
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide 4-Bromo-3-methylphenyl C₁₂H₁₀BrN₃O 308.14 Moderate antimicrobial activity
Ethyl 8-methoxy-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate Ethyl ester, 8-methoxy C₁₅H₁₄N₄O₃ 298.30 Intermediate for antitumor agents

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound enhances solubility compared to hydrophobic substituents like 4-bromo-3-methylphenyl .
  • Bioactivity Trends : Esters (e.g., methyl or ethyl) often serve as prodrugs, while carboxamides directly engage target proteins via hydrogen bonding .

Key Observations :

  • The 4-ethoxyphenyl group may confer improved metabolic stability compared to halogenated analogues .
  • Fluorine substitution (e.g., in ) correlates with enhanced cellular permeability and target affinity.

Comparison with Other Methods :

  • Catalyst-free one-pot synthesis () offers higher yields (65–85%) but requires optimized conditions for complex substituents .
  • Palladium-catalyzed arylations () enable diversification but involve costly catalysts .

Biological Activity

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H14N4O2C_{13}H_{14}N_4O_2, with a molecular weight of 262.28 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core substituted with an ethoxyphenyl group and a carboxamide functional group, which may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance, compounds within this class have shown selective inhibition of cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
  • Inhibition of Kinases : Certain pyrazolo compounds have been identified as potent inhibitors of kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) .

Enzymatic Inhibition

This compound has also been studied for its ability to inhibit specific enzymes:

  • Factor Xa Inhibition : Similar compounds have demonstrated high potency against Factor Xa, a critical enzyme in the coagulation cascade. This suggests potential applications in anticoagulant therapies .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of various pyrazolo[1,5-a]pyrazines on human cancer cell lines. The findings indicated that specific substitutions on the pyrazine ring significantly enhanced cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Activity : Research into related compounds revealed moderate antibacterial and antifungal activities against Gram-positive bacteria and fungi. This suggests that this compound could be explored for its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The ethoxyphenyl substituent may enhance lipophilicity and facilitate interaction with cellular membranes or specific receptors.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain pyrazolo derivatives induce oxidative stress in cancer cells, leading to programmed cell death .

Data Summary Table

Activity Effect Mechanism References
AnticancerCell cycle arrestInhibition of CDKs
Enzymatic inhibitionFactor Xa inhibitionCompetitive binding
AntimicrobialModerate activityDisruption of bacterial cell walls

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